![molecular formula C12H11ClNO3- B219905 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate CAS No. 124277-34-5](/img/structure/B219905.png)
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CPOP and is a pyrrolidine derivative. CPOP has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of CPOP is not fully understood. However, studies have shown that CPOP can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. CPOP has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. Studies have shown that CPOP can induce apoptosis in cancer cells, making it a potential anticancer agent. CPOP has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPOP in lab experiments is its high purity and stability. CPOP is also readily available and can be synthesized using different methods. However, one of the limitations of using CPOP is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for the use of CPOP in scientific research. One of the future directions is the synthesis of new pyrrolidine derivatives using CPOP as a starting material. These derivatives can have potential applications in medicinal chemistry. Another future direction is the study of the interaction of CPOP with different receptors, which can provide insights into its mechanism of action. Finally, studies can be conducted to investigate the potential of CPOP as a treatment for various diseases, including cancer, epilepsy, and chronic pain.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP can be synthesized using different methods and has numerous scientific research applications. The mechanism of action of CPOP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and interact with GABA receptors. CPOP has various biochemical and physiological effects and has potential applications in the treatment of cancer, epilepsy, and chronic pain. Finally, numerous future directions exist for the use of CPOP in scientific research, including the synthesis of new pyrrolidine derivatives, the study of its interaction with different receptors, and its potential as a treatment for various diseases.
Synthesemethoden
CPOP can be synthesized using different methods. One of the most common methods involves the reaction of 4-chlorobenzyl chloride with 2-pyrrolidone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ethyl chloroformate to produce CPOP. Other methods involve the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
CPOP has numerous scientific research applications. One of the most significant applications of CPOP is in the field of organic synthesis. CPOP can be used as a starting material for the synthesis of various pyrrolidine derivatives, which have potential applications in medicinal chemistry. CPOP has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
124277-34-5 |
|---|---|
Molekularformel |
C12H11ClNO3- |
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/p-1 |
InChI-Schlüssel |
BCZYCMUPDFSLAA-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
Synonyme |
4-chlorobenzyl-2-pyrrolidone-5-carboxylate KNP 012 KNP-012 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



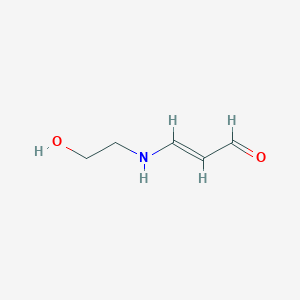
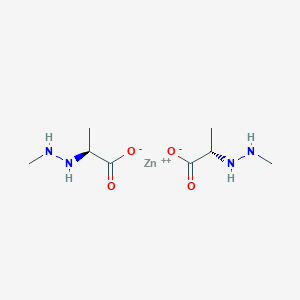
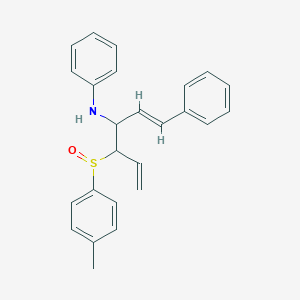
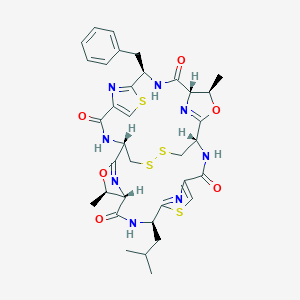
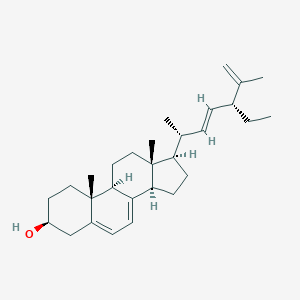
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

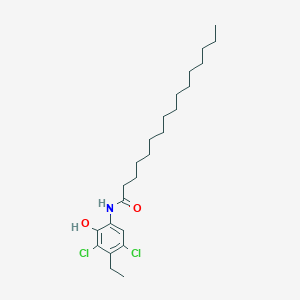

![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)